Disodium 2-oxoglutarate

Cell Culture Media Preparation Enzymatic Assay Buffer Development Aqueous Formulation

Disodium 2-oxoglutarate (CAS 305-72-6), also referred to as disodium alpha-ketoglutarate or AKG disodium salt, is the fully neutralized disodium salt of the TCA cycle intermediate alpha-ketoglutaric acid (2-oxoglutaric acid). It exists as a crystalline dihydrate powder with molecular formula C₅H₄Na₂O₅·2H₂O and molecular weight 226.09 g/mol.

Molecular Formula C5H6NaO5
Molecular Weight 169.09 g/mol
CAS No. 305-72-6
Cat. No. B1584422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDisodium 2-oxoglutarate
CAS305-72-6
Molecular FormulaC5H6NaO5
Molecular Weight169.09 g/mol
Structural Identifiers
SMILESC(CC(=O)O)C(=O)C(=O)O.[Na]
InChIInChI=1S/C5H6O5.Na/c6-3(5(9)10)1-2-4(7)8;/h1-2H2,(H,7,8)(H,9,10);
InChIKeyGPRYXSKURSLOCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Disodium 2-Oxoglutarate (CAS 305-72-6): What Scientific Buyers Need to Know Before Procurement


Disodium 2-oxoglutarate (CAS 305-72-6), also referred to as disodium alpha-ketoglutarate or AKG disodium salt, is the fully neutralized disodium salt of the TCA cycle intermediate alpha-ketoglutaric acid (2-oxoglutaric acid) . It exists as a crystalline dihydrate powder with molecular formula C₅H₄Na₂O₅·2H₂O and molecular weight 226.09 g/mol . As a commercially available, water-soluble form of this central metabolite, it is widely used in cell culture media supplementation, enzymatic assays, and metabolic research where direct delivery of the 2-oxoglutarate anion is required without the acidity, insolubility, or prodrug-associated variability of alternative forms .

Why Disodium 2-Oxoglutarate Cannot Be Directly Replaced by Free Acid, Calcium Salt, or Dimethyl Ester in Experimental Workflows


Although multiple 2-oxoglutarate forms exist as commercial products, they are not functionally interchangeable. The free acid (pKa₁ 2.47, pKa₂ 4.82) produces strongly acidic solutions (pH 1.77 at 100 mM) that can perturb cell culture and enzymatic systems, while calcium 2-oxoglutarate is practically water-insoluble (<1 mg/mL) and requires non-physiological solubilization conditions . Dimethyl 2-oxoglutarate, often selected for assumed membrane permeability, undergoes rapid spontaneous hydrolysis in aqueous media (>50% in 72 h in DMEM at 37°C), releasing free KG along with methanol and causing spurious extracellular acidification, confounding metabolic readouts [1]. These critical differences mean that experimental outcomes—particularly in cell-based metabolic, enzymatic, and cell culture supplementation studies—cannot be assumed equivalent across 2-oxoglutarate sources. The disodium salt uniquely combines high aqueous solubility (>1 M), near-neutral pH in solution, and delivery of the active 2-oxoglutarate dianion without ester hydrolysis byproducts, establishing it as the rational default for reproducible in vitro use .

Evidence-Based Differentiation of Disodium 2-Oxoglutarate Against Its Closest Analogs: Quantitative Head-to-Head Data


Aqueous Solubility: Disodium Salt vs. Calcium Salt vs. Free Acid

Disodium 2-oxoglutarate exhibits freely soluble aqueous solubility, enabling preparation of concentrated stock solutions exceeding 1 M. In contrast, calcium 2-oxoglutarate is classified as water-insoluble (<1 mg/mL), requiring strong acidic conditions (5% TFA or 0.1 M HCl) for dissolution . The free acid, alpha-ketoglutaric acid, shows a reported aqueous solubility of approximately 40 mg/mL (274 mM) . This solubility advantage of the disodium salt allows direct preparation of concentrated, neutral-pH stock solutions without organic co-solvents or pH adjustment, a critical practical differentiator for cell culture and biochemical assay workflows.

Cell Culture Media Preparation Enzymatic Assay Buffer Development Aqueous Formulation

Solution pH and Buffering Impact: Disodium Salt vs. Free Acid in Cell Culture Media

When added to aqueous media, the free acid (alpha-ketoglutaric acid, pKa₁ 2.47, pKa₂ 4.82) generates acidic solutions: pH 3.09 at 1 mM, pH 2.36 at 10 mM, and pH 1.77 at 100 mM . In contrast, the disodium salt yields near-neutral solutions (LogP measured at pH 7) [1], consistent with synthesis at neutral pH via NaOH neutralization . For cell culture supplementation at typical working concentrations (2–5 mM), the free acid would require significant additional buffering or NaOH titration, introducing variability and osmotic perturbation, whereas the disodium salt can be directly supplemented without altering media pH beyond normal buffering capacity.

Cell Culture Supplementation pH Homeostasis Metabolic Assay Compatibility

Hydrolytic Stability and Direct Metabolite Delivery: Disodium Salt vs. Dimethyl 2-Oxoglutarate

Dimethyl 2-oxoglutarate (DMKG) is a widely used cell-permeable analog; however, published evidence in Nature Communications demonstrates that DMKG undergoes rapid, spontaneous hydrolysis in cell culture medium (DMEM) at 37°C, with >50% converted to free KG within 72 hours [1]. This hydrolysis releases methanol as a byproduct and generates alpha-ketoacid that deprotonates, causing significant extracellular acidification—a confounding variable independent of KG's metabolic effects [1]. The disodium salt, by contrast, delivers the identical 2-oxoglutarate dianion directly, without time-dependent conversion, methanol release, or acidification artifact. Furthermore, the same study demonstrated that non-esterified KG (such as that delivered by the disodium salt) is taken up by many cell lines, challenging the prevailing assumption that esterification is required for cellular import [1].

Metabolic Flux Analysis Stable Isotope Tracing Enzymatic Dioxygenase Assays

Commercial Purity Benchmarking: Disodium Salt ≥98% vs. Dimethyl Ester ≥95%

Across major suppliers, disodium 2-oxoglutarate dihydrate is routinely specified at ≥98.0% purity by non-aqueous titration, with some vendors offering >98.5% or >99% grades [1]. Dimethyl 2-oxoglutarate, by comparison, is typically supplied at ≥95.0% purity by GC . The lower purity specification of the dimethyl ester reflects, in part, the inherent instability of the compound toward hydrolysis, which can generate mono-ester and free acid impurities during storage and handling. For quantitative enzymatic studies, metabolic assays, and applications requiring precise stoichiometry (e.g., dioxygenase substrate usage), the higher and more stable purity of the disodium salt provides greater confidence in concentration accuracy.

Quality Control Assay Reproducibility Procurement Specification

Cell Culture Supplementation: α-KG (Disodium Salt) Enhances mAb Production in Hybridoma Lines

In serum-free and serum-containing hybridoma culture, supplementation with 2 mM alpha-ketoglutarate (delivered as the sodium salt) supported cell growth and enhanced monoclonal antibody (mAb) production relative to unsupplemented controls. The study further demonstrated that timing of addition matters: supplementation at the beginning of batch cultivation yielded superior cell growth and mAb production compared to delayed addition at 72 h [1]. Related work in CHO cell culture showed that among TCA cycle intermediates tested for glutamine replacement, α-KG provided the best production performance and significantly reduced ammonia accumulation [2]. These findings establish α-KG (disodium salt) as a functional media additive with demonstrated performance enhancement in bioproduction-relevant cell lines, a claim not established for calcium salt or dimethyl ester in comparable head-to-head bioprocess studies.

Monoclonal Antibody Production Hybridoma Cell Culture Bioprocess Media Optimization

Optimal Use Cases for Disodium 2-Oxoglutarate Based on Verified Differential Evidence


Cell Culture Media Supplementation for Hybridoma, CHO, and Mammalian Cell Lines Requiring pH-Neutral TCA Cycle Intermediate Delivery

Where 2-oxoglutarate is used to replace or supplement glutamine, reduce ammonia accumulation, or enhance recombinant protein production, the disodium salt is the form of choice. Its near-neutral solution pH eliminates the requirement for base titration and osmotic adjustment that would be necessary with the free acid (pH 2–3 at working concentrations) . The high solubility enables preparation of concentrated stock solutions for fed-batch processes without organic co-solvents. Evidence from hybridoma and CHO studies supports functional benefit in mAb and Fc-fusion protein production [1].

2-Oxoglutarate-Dependent Dioxygenase Assays and Enzymatic Studies Requiring Precise Substrate Stoichiometry and Absence of Ester Interference

Dioxygenase assays (e.g., prolyl hydroxylases, TET enzymes, histone demethylases) depend on accurate 2-oxoglutarate concentration and are sensitive to pH, methanol, and mono-ester contaminants. The disodium salt provides ≥98% purity with no hydrolytic conversion in aqueous buffer, in contrast to dimethyl 2-oxoglutarate, which hydrolyzes >50% within 72 h under physiological conditions and releases methanol as a byproduct [2]. Procurement of the disodium salt ensures that measured kinetic parameters reflect genuine substrate utilization rather than time-dependent changes in effective 2-oxoglutarate concentration.

Stable Isotope-Labeled Metabolic Tracing Where Chemical Integrity and Reproducible Isotopologue Delivery Are Critical

In ¹³C-metabolic flux analysis and stable isotope tracing, the chemical form of the tracer must be stable throughout the experiment. The disodium salt is available as a ¹³C-labeled isotopologue (e.g., 1,2,3,4-¹³C₄) with documented stability: no degradation observed over 7 days at 4°C with consistent MS peak intensities across 5 replicate analytical runs . This contrasts with dimethyl ester tracers, whose spontaneous hydrolysis generates unlabeled methanol and alters the isotopologue distribution over the experimental time course. For metabolic research requiring precise isotopologue delivery, the disodium salt is the chemically defined and analytically validated choice .

Aqueous Formulation Development Where Insoluble Calcium or Acidic Free Acid Are Incompatible

For any application requiring high-concentration aqueous 2-oxoglutarate delivery—including dietary supplement research, cell-free protein synthesis systems, or in vitro organoid culture—the disodium salt is the only form combining high solubility (>1 M) with neutral pH [3]. Calcium 2-oxoglutarate is water-insoluble and requires strong acid for dissolution ; the free acid generates unacceptably acidic solutions even at low millimolar concentrations . These practical constraints make the disodium salt the sole viable option among common 2-oxoglutarate forms for direct aqueous formulation without additional processing steps.

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